gamma-Resorcylic acid, 3-chloro-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Resorcylic acid, 3-chloro-4-methyl- is a derivative of resorcinol, a dihydroxybenzene compound. This compound is characterized by the presence of a chlorine atom at the 3-position and a methyl group at the 4-position on the benzene ring. It is a versatile compound with significant applications in various fields, including pharmaceuticals, polymers, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of gamma-Resorcylic acid, 3-chloro-4-methyl- typically involves the chlorination and methylation of resorcinol. One common method is the Friedel-Crafts alkylation, where resorcinol undergoes a reaction with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The chlorination can be achieved using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production of gamma-Resorcylic acid, 3-chloro-4-methyl- often involves large-scale chlorination and methylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction environments ensures efficient production while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Gamma-Resorcylic acid, 3-chloro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
Gamma-Resorcylic acid, 3-chloro-4-methyl- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of gamma-Resorcylic acid, 3-chloro-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-methylresorcinol
- 4-Chloro-3-methylresorcinol
- 2,4-Dichlororesorcinol
Uniqueness
Gamma-Resorcylic acid, 3-chloro-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where specific reactivity or biological activity is desired .
Eigenschaften
CAS-Nummer |
73855-52-4 |
---|---|
Molekularformel |
C8H7ClO4 |
Molekulargewicht |
202.59 g/mol |
IUPAC-Name |
3-chloro-2,6-dihydroxy-4-methylbenzoic acid |
InChI |
InChI=1S/C8H7ClO4/c1-3-2-4(10)5(8(12)13)7(11)6(3)9/h2,10-11H,1H3,(H,12,13) |
InChI-Schlüssel |
HDYBXCNOZUWZRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1Cl)O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.